molecular formula C12H18O4 B8727095 (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol

(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol

Cat. No.: B8727095
M. Wt: 226.27 g/mol
InChI Key: YRHIJTKHDXQBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol is an organic compound that features a butanediol backbone with a methoxybenzyloxy group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol typically involves the protection of hydroxy groups using the p-methoxybenzyl (PMB) group. One common method is the reaction of 4-methoxybenzyl chloride with butanediol in the presence of a base such as sodium hydride . This reaction is often facilitated by ultrasound to increase efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the butanediol backbone or the methoxybenzyloxy group.

    Substitution: The methoxybenzyloxy group can be substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    p-Methoxybenzaldehyde or p-methoxybenzoic acid.

    Reduction: Corresponding alcohols or ethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (R)-4-((4-Methoxybenzyl)oxy)butane-1,2-diol involves its interaction with molecular targets through its methoxybenzyloxy group. This group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules . The pathways involved include electron transfer and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a butanediol backbone and a methoxybenzyloxy group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]butane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)9-16-7-6-11(14)8-13/h2-5,11,13-14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIJTKHDXQBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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